molecular formula C8H14N4O B12816978 Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- CAS No. 102207-77-2

Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)-

Cat. No.: B12816978
CAS No.: 102207-77-2
M. Wt: 182.22 g/mol
InChI Key: DJPLUEGVLBIDTL-UHFFFAOYSA-N
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Description

Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-dimethylaminoethanol under basic conditions to introduce the dimethylaminoethoxy group at the 4-position . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Mechanism of Action

The mechanism of action of pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It may also interact with nucleic acids, disrupting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Uniqueness: Pyrimidine, 2-amino-4-(2-dimethylaminoethoxy)- is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .

Properties

CAS No.

102207-77-2

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]pyrimidin-2-amine

InChI

InChI=1S/C8H14N4O/c1-12(2)5-6-13-7-3-4-10-8(9)11-7/h3-4H,5-6H2,1-2H3,(H2,9,10,11)

InChI Key

DJPLUEGVLBIDTL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC(=NC=C1)N

Origin of Product

United States

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